
N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride: is a chemical compound that belongs to the class of heterocyclic building blocks It is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 6th position and a cyclohexane ring with diamine functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Chlorination: The pyridazine ring is then chlorinated at the 6th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Cyclohexane Ring Introduction: The cyclohexane ring is introduced through a nucleophilic substitution reaction, where the diamine group is attached to the pyridazine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride can undergo oxidation reactions, where the amine groups are oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide, sodium ethoxide, and various amines.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted pyridazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in the design of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of novel drug candidates with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, leading to therapeutic effects.
Comparación Con Compuestos Similares
- N1-(6-chloropyridazin-3-yl)cyclohexane-1,2-diamine hydrochloride
- N1-(6-chloropyridazin-3-yl)cyclohexane-1,3-diamine hydrochloride
- N1-(6-chloropyridazin-3-yl)cyclohexane-1,5-diamine hydrochloride
Comparison: N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride is unique due to the specific positioning of the diamine groups on the cyclohexane ring. This positioning influences the compound’s reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C10H16Cl2N4 |
|---|---|
Peso molecular |
263.16 g/mol |
Nombre IUPAC |
4-N-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C10H15ClN4.ClH/c11-9-5-6-10(15-14-9)13-8-3-1-7(12)2-4-8;/h5-8H,1-4,12H2,(H,13,15);1H |
Clave InChI |
BDRGDKFAUJYEHU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1N)NC2=NN=C(C=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


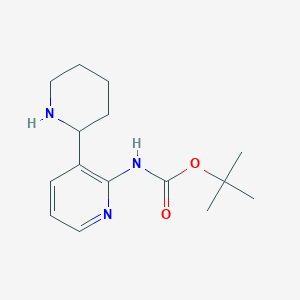
![4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B15059088.png)
![5-Methoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B15059091.png)

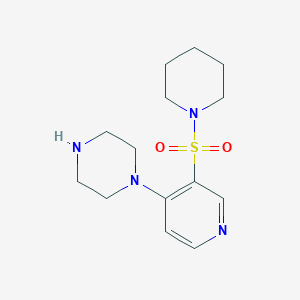
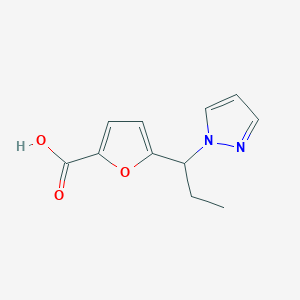
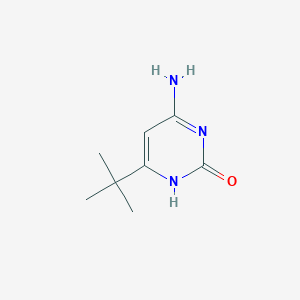

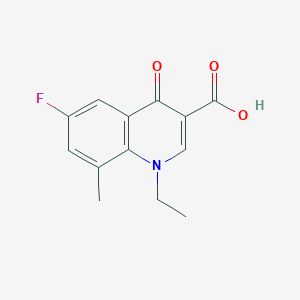
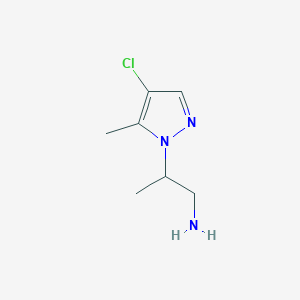

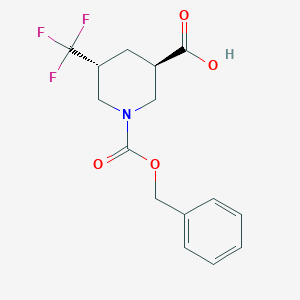
![5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B15059166.png)
![2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B15059167.png)
